(2S)-2-(trifluoromethyl)oxirane

Beschreibung

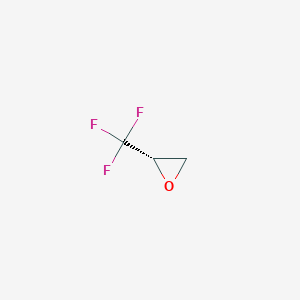

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRARFZZMGLHL-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304532 | |

| Record name | (2S)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130025-34-2 | |

| Record name | (2S)-2-(Trifluoromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130025-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synonyms for 2-(trifluoromethyl)oxirane

An In-depth Technical Guide to 2-(Trifluoromethyl)oxirane for Researchers and Drug Development Professionals

Introduction

2-(Trifluoromethyl)oxirane is a highly reactive and versatile fluorinated epoxide that serves as a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group imparts unique electronic properties, making it an invaluable synthon for introducing trifluoromethyl moieties into complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, spectroscopic data, synthesis methodologies, and its significant applications in drug discovery and development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key reagent for researchers and scientists in the pharmaceutical and agrochemical industries[1][2][3][4].

Nomenclature and Synonyms

2-(Trifluoromethyl)oxirane is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

| Identifier Type | Identifier |

| IUPAC Name | 2-(trifluoromethyl)oxirane[5][6] |

| CAS Number | 359-41-1[5] |

| Molecular Formula | C₃H₃F₃O[5] |

| Synonyms | 1,1,1-Trifluoro-2,3-epoxypropane[5] |

| 1,2-Epoxy-3,3,3-trifluoropropane[2][5] | |

| 3,3,3-Trifluoro-1,2-epoxypropane[5] | |

| (Trifluoromethyl)oxirane[5] | |

| 3,3,3-Trifluoropropylene Oxide | |

| TFPO[7] | |

| Oxirane, (trifluoromethyl)-[5] | |

| Chiral Variants | (R)-(+)-2-(Trifluoromethyl)oxirane |

| (S)-(-)-2-(Trifluoromethyl)oxirane | |

| (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane[8] | |

| (S)-(-)-3,3,3-Trifluoro-1,2-epoxypropane |

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of 2-(trifluoromethyl)oxirane is presented in the tables below. This data is essential for its handling, storage, and use in chemical reactions.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 112.05 g/mol | [5][6][8] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 25-32 °C | [8] |

| 38 °C | [5] | |

| Density | 1.294 g/mL at 25 °C | [8] |

| 1.3 g/cm³ | [5] | |

| Melting Point | -80 °C | [5] |

| Flash Point | -26 °C (-14.8 °F) | [8] |

| -40 °C | [5] | |

| Refractive Index | <1.300 at 20 °C/D | [8] |

| Storage Temperature | 2-8 °C or -20°C | [8] |

Spectroscopic Data

| Spectroscopy Type | Key Features | Source |

| ¹H NMR | Spectrum available in literature. | [9] |

| ¹³C NMR | Spectrum available in literature. | [6] |

| IR Spectroscopy | Peaks at ~1250 cm⁻¹ (C-F stretch) and ~850 cm⁻¹ (epoxide ring vibration). | [1] |

| Mass Spectrometry | High-resolution MS (HRMS) confirms a molecular weight of 112.05 g/mol and shows fragmentation patterns such as the loss of CO from the epoxide ring. | [1] |

Experimental Protocols: Synthesis Methodologies

The synthesis of 2-(trifluoromethyl)oxirane can be achieved through several routes, with epoxidation of trifluoromethyl-substituted alkenes being a common method. For enantiomerically pure forms, asymmetric synthesis strategies are employed.

General Epoxidation

A typical synthesis involves the epoxidation of a trifluoromethyl-substituted alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) at low temperatures (0–5 °C) to minimize side reactions. Purification is commonly achieved through vacuum distillation[1].

Asymmetric Synthesis

An efficient one-pot asymmetric synthesis for producing either enantiomer of 2-(trifluoromethyl)oxirane with high enantiomeric excess (e.g., 96% ee) has been developed. This method involves the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone using either the (+) or (-) enantiomer of β-chlorodiisopinocampheylborane (DIP-Chloride™). The resulting intermediate chloroborinate undergoes ring closure to yield the desired chiral oxirane[10]. This method provides a reliable pathway to optically active trifluoromethyl carbinols through subsequent ring-opening reactions[10].

Applications in Drug Discovery and Development

2-(Trifluoromethyl)oxirane is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity to biological targets[1][2].

The high reactivity of the strained epoxide ring allows for regioselective ring-opening reactions with a variety of nucleophiles. This provides a versatile method for creating new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of chiral trifluoromethyl-containing compounds. For instance, it is used as a substrate to synthesize substituted trifluoro amino propanols, which have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP)[8]. It is also utilized in the preparation of chiral glycols, which are intermediates for potential monoacylglycerol lipase (MAGL) inhibitors[8].

Below is a diagram illustrating the role of 2-(trifluoromethyl)oxirane as a key intermediate in the synthesis of advanced chemical entities.

Caption: Synthetic utility of 2-(trifluoromethyl)oxirane.

Conclusion

2-(Trifluoromethyl)oxirane is a cornerstone reagent for the introduction of the trifluoromethyl group in the development of new pharmaceuticals and advanced materials. Its well-defined physicochemical properties, coupled with established synthetic routes and versatile reactivity, make it an indispensable tool for researchers. The ability to access enantiomerically pure forms of this epoxide further extends its utility in the stereoselective synthesis of complex chiral molecules, solidifying its importance in modern drug discovery.

References

- 1. (2S)-2-(Trifluoromethyl)oxirane|Research Chemical [benchchem.com]

- 2. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 3,3,3-Trifluoro-1,2-epoxypropane | CAS 359-41-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Trifluoromethyl Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl epoxides are a class of highly valuable synthetic intermediates, particularly in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into an epoxide moiety imparts unique physicochemical properties that can significantly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core physical and chemical properties of trifluoromethyl epoxides, detailed experimental protocols for their synthesis and key reactions, and a summary of their spectroscopic characteristics.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone in modern drug design, often regarded as a "super-functional group." Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule. When incorporated into the strained three-membered ring of an epoxide, the -CF3 group creates a unique chemical entity with distinct reactivity patterns. These epoxides serve as versatile building blocks for synthesizing complex fluorinated molecules, including pharmaceuticals and agrochemicals. Understanding their fundamental properties is crucial for leveraging their full synthetic potential.

Physical and Spectroscopic Properties

The physical properties of trifluoromethyl epoxides are influenced by the potent inductive effect of the -CF3 group. Generally, they are volatile, nonpolar liquids or low-melting solids.

Physical Data

Quantitative physical data for representative trifluoromethyl epoxides are summarized in the table below.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3,3,3-Trifluoro-1,2-epoxypropane |  | C₃H₃F₃O | 112.05 | 25-32[1] | 1.294 (at 25 °C)[1] |

| (2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl)epoxide |  | C₆H₅F₇O₂ | 242.09 | 108[2] | 1.496 (at 25 °C)[2] |

Spectroscopic Data

The spectroscopic signatures of trifluoromethyl epoxides are characteristic and provide essential information for their identification and structural elucidation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing trifluoromethyl epoxides. The chemical shifts of the epoxide ring protons and carbons are particularly informative.

-

¹H NMR: Protons on the epoxide ring typically resonate in the range of δ 2.5-3.5 ppm. The high electronegativity of the adjacent -CF3 group can cause a downfield shift of the proton on the same carbon.

-

¹³C NMR: The carbons of the epoxide ring generally appear in the δ 40-60 ppm region. The carbon bearing the -CF3 group exhibits a characteristic quartet in the proton-decoupled spectrum due to C-F coupling. The -CF3 carbon itself will appear as a quartet at a much more downfield position.

-

¹⁹F NMR: This is a key technique for identifying trifluoromethylated compounds. The -CF3 group attached to an epoxide ring typically gives a singlet in the range of δ -60 to -80 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment.[3]

Table 2: NMR Spectroscopic Data for Representative Trifluoromethyl Epoxides

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| (1R,3'R)-3'-phenyl-3'-(trifluoromethyl)-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] | ¹³C NMR | 139.4, 133.7, 132.3, 129.1, 128.8, 128.2, 128.0, 127.3, 126.7, 125.1 (d, J=3.8 Hz), 123.9 (d, J=281.1 Hz), 69.3 (d, J=62.9 Hz), 68.6, 27.6, 27.2, 18.5 |

| ¹⁹F NMR | -64.4 (s, 3F) | |

| Benzyl (E)-2,3-epoxy-4,4,4-trifluorobutanoate | ¹⁹F NMR | Yields determined by ¹⁹F NMR |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the epoxide ring.

-

C-O-C Asymmetric Stretch: A characteristic band appears in the 950–810 cm⁻¹ region.

-

C-O-C Symmetric Stretch ("Ring Breathing"): Another band is typically observed between 1280–1230 cm⁻¹.

-

C-F Stretch: Strong absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1350-1120 cm⁻¹ region.

Chemical Properties: Reactivity and Ring-Opening Reactions

The chemistry of trifluoromethyl epoxides is dominated by nucleophilic ring-opening reactions, driven by the relief of ring strain. The strong electron-withdrawing nature of the -CF3 group significantly influences the regioselectivity of these reactions.

Regioselectivity of Nucleophilic Attack

The outcome of the ring-opening reaction depends on the nature of the nucleophile and the reaction conditions (basic/neutral vs. acidic).

-

Under Basic or Neutral Conditions (Sₙ2 Mechanism): Strong, unhindered nucleophiles (e.g., alkoxides, amines, thiols) attack the less sterically hindered carbon of the epoxide ring. This is a classic Sₙ2-type reaction where steric factors dominate. The attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center.[4][5][6]

-

Under Acidic Conditions (Sₙ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bond begins to break, and a partial positive charge develops on the carbon atoms. The trifluoromethyl group, being strongly electron-withdrawing, destabilizes an adjacent carbocation. Consequently, the positive charge preferentially builds on the carbon atom that is further from the -CF3 group. The nucleophile then attacks this more electrophilic carbon. This pathway has significant Sₙ1 character.[4][5]

Caption: Logical flow of regioselectivity in epoxide ring-opening.

Synthesis of Trifluoromethyl Epoxides

Several synthetic strategies have been developed for the preparation of trifluoromethyl epoxides.

-

From Trifluoromethyl Ketones: A recently developed method involves the visible-light-induced cycloaddition of N-tosylhydrazones with trifluoromethyl ketones under metal-free and catalyst-free conditions. This approach is notable for its mild conditions and wide substrate scope.

-

Asymmetric Trifluoromethylation: Chiral auxiliary-controlled asymmetric trifluoromethylation of keto esters can produce trifluoromethyl-substituted tertiary alcohols, which can then be converted to the corresponding chiral epoxides.

-

Epoxidation of Fluoroalkenes: Direct epoxidation of trifluoromethyl-containing alkenes using oxidizing agents like m-CPBA or sodium hypochlorite is another common route.[7]

Caption: A typical workflow for trifluoromethyl epoxide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Trifluoromethyl (Spiro)-Epoxides via Visible-Light-Mediated Cycloaddition

This protocol is adapted from a reported metal-free and catalyst-free method.

-

Materials:

-

N-tosylhydrazone (1.0 equiv., 0.1 mmol)

-

Trifluoroacetophenone (2.0 equiv., 0.2 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv., 0.15 mmol)

-

Dichloromethane (DCM), anhydrous (1 mL)

-

Argon gas

-

-

Equipment:

-

5 mL Schlenk tube with a magnetic stir bar

-

40 W blue LED lamp (e.g., Kessil, 427 nm)

-

Cooling fan

-

-

Procedure:

-

To a dry 5 mL Schlenk tube containing a stir bar, add the N-tosylhydrazone (0.1 mmol) and trifluoroacetophenone (0.2 mmol).

-

Purge the tube with argon gas for 5 minutes.

-

Under a positive pressure of argon, add anhydrous DCM (1 mL) followed by DBU (0.15 mmol) via syringe.

-

Seal the tube and place it in the photochemical reaction setup, approximately 5-10 cm from the 40 W blue LED lamp.

-

Irradiate the reaction mixture at room temperature (maintained around 30 °C with a cooling fan) with magnetic stirring for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with distilled water (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trifluoromethyl (spiro)-epoxide.

-

Protocol 2: Nucleophilic Ring-Opening of a Trifluoromethyl Epoxide with an Amine

This is a general protocol for the regioselective ring-opening of a trifluoromethyl-substituted epoxide.[7]

-

Materials:

-

Trifluoromethyl epoxide (e.g., Benzyl (E)-2,3-epoxy-4,4,4-trifluorobutanoate) (1.0 equiv.)

-

Amine (e.g., p-anisidine) (1.2 equiv.)

-

Ethanol (EtOH) as solvent

-

Argon or Nitrogen atmosphere

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

-

Procedure:

-

Dissolve the trifluoromethyl epoxide (1.0 equiv.) in ethanol in a round-bottom flask under an inert atmosphere.

-

Add the amine (1.2 equiv.) to the solution at room temperature.

-

Heat the reaction mixture to 50 °C and stir for the time required for the reaction to complete (monitor by TLC or ¹⁹F NMR). Reaction times can vary from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure β-amino alcohol product. The high regioselectivity typically results in the formation of the 2-substituted 3-hydroxyester.[7]

-

Conclusion

Trifluoromethyl epoxides are synthetically versatile intermediates with a rich and predictable chemistry. Their physical and spectroscopic properties are well-defined, allowing for straightforward characterization. The regioselectivity of their primary chemical transformation—nucleophilic ring-opening—is controllable by the reaction conditions, providing access to different constitutional isomers from a single precursor. The synthetic methods for their preparation are becoming increasingly mild and efficient. For these reasons, trifluoromethyl epoxides will continue to be indispensable tools for researchers and scientists, particularly those in the pharmaceutical industry, for the design and synthesis of novel, high-value fluorinated compounds.

References

- 1. (S)-(-)-3,3,3-三氟-1,2-环氧丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHOXY)PROPYL)EPOXIDE CAS#: 243139-60-8 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

A Technical Guide to the Spectroscopic Data of (2S)-2-(Trifluoromethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Trifluoromethyl)oxirane is a chiral synthetic building block of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.62 | m | H-2 | |

| 3.05 | dd | 4.8, 1.6 | H-3a |

| 2.85 | dd | 4.8, 2.4 | H-3b |

Solvent: Not specified in the available data source.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~123 (q, J ≈ 270 Hz) | CF₃ |

| ~50-60 | C-2 |

| ~45-55 | C-3 |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| -60 to -80 | CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1250 | Strong | C-F Stretch |

| ~850 | Strong | Epoxide ring vibration |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight of this compound.

| Ion | m/z |

| [M]+ | 112.0136 |

Fragmentation data is not detailed in the available sources, but a common fragmentation pathway for epoxides is the loss of CO.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the epoxidation of 3,3,3-trifluoropropene.[1]

Materials:

-

3,3,3-trifluoropropene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,3,3-trifluoropropene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the flask.

-

Allow the reaction mixture to stir at 0-5 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Analysis

NMR Spectroscopy Sample Preparation (General Procedure for a Volatile Liquid):

-

In a clean, dry NMR tube, add a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of the purified this compound to the solvent.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

Gently invert the tube to ensure thorough mixing.

-

Place the NMR tube in the spectrometer for analysis.

Instrumentation:

-

NMR: A standard NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

IR: An FT-IR spectrometer is used to obtain the infrared spectrum. A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

MS: A high-resolution mass spectrometer is used for accurate mass determination.

Reactivity and Mechanistic Insights

This compound is a versatile electrophile that readily undergoes nucleophilic ring-opening reactions. The regioselectivity of this reaction is a key consideration for its synthetic applications. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbon (C2) highly electrophilic. However, this group also presents significant steric hindrance. The outcome of the nucleophilic attack depends on the balance between these electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.

Caption: Regioselectivity of nucleophilic attack on this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental protocols for this compound. The presented information is intended to facilitate the use of this important chiral building block in the design and synthesis of novel chemical entities. Further research to fully elucidate the detailed fragmentation patterns in mass spectrometry and to obtain high-resolution NMR data in various solvents would be of great value to the scientific community.

References

A Technical Guide to (2S)-2-(Trifluoromethyl)oxirane for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Chiral Building Block.

(2S)-2-(Trifluoromethyl)oxirane is a valuable chiral synthon in advanced organic synthesis, prized for its role as a versatile precursor for introducing fluorinated groups into complex molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of pharmaceutical candidates. This guide provides a comprehensive overview of its commercial availability, key synthetic methodologies, and critical applications in drug development, tailored for researchers, scientists, and professionals in the field.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered at purities exceeding 98%, as determined by gas chromatography (GC). It is important to distinguish between the racemic mixture and the specific (S)-enantiomer, as they are listed under different CAS numbers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Benchchem | This compound | 130025-34-2 | Inquire | Inquire |

| P&S Chemicals | (S)-2-(trifluoromethyl)oxirane | 130025-34-2 | Inquire | Inquire |

| Tokyo Chemical Industry (TCI) | 2-(Trifluoromethyl)oxirane | 359-41-1 (racemic) | >98.0% (GC) | 1g, 5g |

| Santa Cruz Biotechnology | 2-(Trifluoromethyl)oxirane | 359-41-1 (racemic) | Inquire | Inquire |

| Synquest Labs | 2-(Trifluoromethyl)oxirane | 359-41-1 (racemic) | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties, along with the necessary safety information, is provided below.

| Property | Value |

| Molecular Formula | C₃H₃F₃O |

| Molecular Weight | 112.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 39 °C[1] |

| Flash Point | -40 °C[1] |

| Purity | >98.0% (GC)[1][2][3][4][5][6] |

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Pictograms: GHS02 (Flammable), GHS06 (Toxic), GHS07 (Harmful/Irritant)[2]

-

Hazard Statements: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][3][7]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[2][3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development. Below are representative procedures for its synthesis and a key transformation.

Enantioselective Synthesis via Asymmetric Epoxidation

The enantioselective synthesis of this compound can be achieved through the asymmetric epoxidation of 3,3,3-trifluoropropene. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for this transformation.

Protocol: Jacobsen-Katsuki Epoxidation of 3,3,3-Trifluoropropene

-

Catalyst Preparation: In a round-bottom flask, the chiral salen ligand (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) is dissolved in a suitable solvent such as dichloromethane.

-

Complexation: Manganese(II) acetate is added, and the mixture is stirred at room temperature to form the Mn(II)-salen complex.

-

Oxidation: The mixture is then exposed to air or a mild oxidant to generate the active Mn(III)-salen catalyst.

-

Epoxidation: The flask is cooled, and 3,3,3-trifluoropropene is introduced into the reaction mixture. A terminal oxidant, such as sodium hypochlorite, is added slowly while maintaining the temperature.[8]

-

Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, washed, and dried. The crude product is then purified by distillation or chromatography to yield this compound.

Nucleophilic Ring-Opening for the Synthesis of Chiral β-Amino Alcohols

A primary application of this compound is its reaction with nucleophiles to generate valuable chiral building blocks. The ring-opening with amines, for instance, provides access to chiral β-amino alcohols.

Protocol: Synthesis of a Chiral β-Amino Alcohol

-

Reaction Setup: In a sealed tube or pressure vessel, this compound is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Amine Addition: The desired primary or secondary amine (e.g., benzylamine) is added to the solution.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 50-80 °C) and stirred for a period determined by reaction monitoring (e.g., TLC or GC-MS).

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired chiral β-amino alcohol. The regioselectivity of the attack is typically at the less hindered carbon atom.[7]

Key Applications in Drug Development

The unique properties conferred by the trifluoromethyl group make this compound a highly sought-after intermediate in the synthesis of pharmaceuticals.

-

Metabolic Stability: The strong carbon-fluorine bond enhances resistance to metabolic degradation, prolonging the half-life of drug candidates.

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Enhanced Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functional groups and lead to stronger interactions with biological targets.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 256372-58-4|(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane|BLD Pharm [bldpharm.com]

- 7. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Safety and handling of (2S)-2-(trifluoromethyl)oxirane

An In-depth Technical Guide on the Safety and Handling of (2S)-2-(trifluoromethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral epoxide that serves as a critical building block in modern organic and medicinal chemistry.[1] Its significance lies in its ability to introduce a trifluoromethyl (CF₃) group into a molecule's structure, a modification highly sought after in drug development. The incorporation of a CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]

This compound's utility stems from the reactivity of its strained oxirane ring, which is susceptible to nucleophilic ring-opening reactions.[1] This allows for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds, making it an indispensable reagent for synthesizing complex, biologically active molecules.[1] However, its high reactivity, coupled with its physical properties, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols.

This guide provides comprehensive data on the identification, properties, hazards, and handling of this compound to ensure its safe and effective use in a laboratory setting.

Compound Identification

Proper identification is the first step in ensuring chemical safety. The nomenclature and identifiers for this compound are summarized below. Note that safety data sheets often refer to the racemic mixture (CAS 359-41-1).

| Identifier | Value |

| IUPAC Name | This compound[1][4] |

| Synonyms | (S)-3,3,3-Trifluoro-1,2-epoxypropane, 3,3,3-Trifluoropropylene Oxide, (S)-1,2-Epoxy-3,3,3-trifluoropropane |

| CAS Number | 130025-34-2 [(S)-enantiomer][4] |

| 143142-90-9 [(R)-enantiomer][5][6] | |

| 359-41-1 [racemic][7][8] | |

| Molecular Formula | C₃H₃F₃O[4][8][9] |

| Molecular Weight | 112.05 g/mol [5][8][9] |

Physical and Chemical Properties

The physical properties of this compound indicate that it is a volatile and highly flammable liquid.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 25 - 39.3 °C[5][10] |

| Melting Point | -80 °C[10] |

| Density | 1.294 g/mL at 25 °C[5][6] |

| Flash Point | -26 °C[5][10] |

| Refractive Index | n20/D <1.300[5][6] |

| Sensitivity | Moisture and heat sensitive |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires strict safety controls. The primary hazards include high flammability and acute toxicity.

GHS Classification

The compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS).

| Pictogram(s) | GHS Code(s) | Hazard Statement(s) |

| 🔥 | H225 | Highly flammable liquid and vapor[7][8][11] |

| 💀 | H311, H331 | Toxic in contact with skin or if inhaled[11] |

| ❗ | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled[7][8] |

| ❗ | H315, H319 | Causes skin irritation and serious eye irritation[7][8] |

| ❗ | H335 | May cause respiratory irritation[7] |

Toxicology Profile

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

| Protection Type | Specification |

| Eye/Face | Tightly fitting safety goggles with side-shields and a face shield.[5][7][13] |

| Skin | Impervious, fire/flame resistant laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile).[5][7] |

| Respiratory | All work must be conducted in a certified chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is required.[7][13] |

Safe Handling Workflow

A systematic workflow is essential for minimizing risk. This involves careful planning from receipt of the chemical to its final disposal.

Caption: Standard workflow for handling this compound.

Storage and Disposal

Storage Conditions

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

-

Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent degradation.

-

Location: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[7][11][14] The storage area should be locked.[11][14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and direct sunlight.[11][14]

Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be treated as hazardous waste and disposed of via an approved waste disposal plant.[11][15] Do not dispose of it down the drain.

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures

| Exposure | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][11] |

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11] A water spray can be used to cool closed containers.

-

Hazards: The liquid is highly flammable and its vapors can form explosive mixtures with air.[11][16] Vapors may travel to a source of ignition and flash back.[16] Containers may explode when heated.[13][16]

Accidental Release Measures

For any spill, immediately evacuate the area. Remove all sources of ignition. Ventilate the area. Wear full PPE, including respiratory protection. For small spills, absorb with a non-combustible material like sand or vermiculite and place in a sealed container for disposal. For large spills, dike the area and contact emergency services.

Emergency Response Logic

Caption: Decision tree for emergency response to an incident.

Reactivity and Synthetic Utility

Core Reactivity

The primary mode of reactivity for this compound is the nucleophilic ring-opening of the epoxide.[1] This reaction is driven by the release of ring strain. The attack can occur at either carbon of the epoxide ring, and the regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack.

Reaction Mechanism: Nucleophilic Ring-Opening

Caption: General mechanism for nucleophilic ring-opening of the oxirane.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines, as these can cause vigorous or explosive reactions.[16]

Experimental Protocols

The following are example protocols and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be performed before carrying out any new procedure.

Example Synthesis of 2-(trifluoromethyl)oxirane

This protocol is adapted from a literature method for the synthesis of the racemic compound.[17]

-

Step 1: Bromination/Acetoxylation. In a fume hood, charge a reaction vessel with 3,3,3-trifluoropropene and acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions, keeping the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an aqueous work-up to isolate the crude 3-acetoxy-2-bromo-1,1,1-trifluoropropane.

-

Purify the intermediate, for example, by vacuum distillation.

-

Step 2: Epoxidation. Dissolve the purified intermediate in a suitable solvent like methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, while carefully monitoring the temperature.

-

After the addition is complete, stir the reaction for several hours at room temperature.

-

Isolate the final product, 2-(trifluoromethyl)oxirane, typically by careful distillation due to its low boiling point.

Example Application: Nucleophilic Ring-Opening with an Amine

This protocol is based on a reported reaction with p-anisidine.[18]

-

Setup: In a certified chemical fume hood, add a magnetic stir bar to an oven-dried flask equipped with a reflux condenser and an inert gas inlet (Argon or Nitrogen).

-

Reagents: Add ethanol (3 mL) to the flask, followed by this compound (0.50 mmol).

-

Add p-anisidine (0.60 mmol, 1.2 equivalents) to the solution.

-

Reaction: Stir the resulting mixture at 50°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹⁹F NMR). The reported reaction time is 19 hours.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding 1 M HCl (aqueous).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography to yield the desired 2-amino-3-hydroxypropanoate.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]

- 6. 143142-90-9 CAS MSDS (R-(+)-2-TRIFLUOROMETHYLOXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 2-(Trifluoromethyl)oxirane | 359-41-1 | TCI AMERICA [tcichemicals.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. download.basf.com [download.basf.com]

- 15. 2-(Trifluoromethyl)oxirane, 5G | Labscoop [labscoop.com]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

An In-depth Technical Guide to Chiral Trifluoromethylated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds represents a cornerstone strategy in modern medicinal chemistry.[1][2] This is driven by the unique and powerful influence of the CF₃ group on a molecule's physicochemical and biological properties.[3] Its introduction can dramatically alter lipophilicity, metabolic stability, binding affinity, and bioavailability, often leading to enhanced therapeutic profiles.[1][2]

Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as biological systems (such as enzymes and receptors) are themselves chiral.[4] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological effects. The convergence of these two critical concepts—trifluoromethylation and chirality—has led to the development of chiral trifluoromethylated building blocks as high-value intermediates in the synthesis of novel therapeutics.

This guide provides a comprehensive overview of the synthesis, properties, and applications of these vital building blocks, offering detailed experimental protocols and quantitative data to support researchers in their drug discovery endeavors.

Physicochemical Properties of Trifluoromethylated Compounds

The trifluoromethyl group imparts a unique set of properties to an organic molecule, primarily due to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[2][5] These properties are crucial for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

The electron-withdrawing nature of the CF₃ group can significantly influence the acidity or basicity of nearby functional groups.[6] For instance, it can lower the pKa of amines, reducing their basicity and potentially altering their interaction with biological targets or their cellular permeability.

A summary of the key physicochemical effects of trifluoromethylation is presented below:

| Property | Effect of Trifluoromethylation | Rationale |

| Lipophilicity (LogP) | Increased | The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[2][7] |

| Metabolic Stability | Increased | The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2][7] |

| Binding Affinity | Can be enhanced | The strong electron-withdrawing nature of the CF₃ group can lead to more favorable electrostatic and hydrogen bonding interactions with target proteins.[2] |

| Acidity/Basicity | Modulated | The inductive effect of the CF₃ group can increase the acidity of nearby protons (e.g., in alcohols or amides) and decrease the basicity of amines.[6][7] |

| Dipole Moment | Altered | The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence molecular conformation and interactions. |

| Conformation | Can be influenced | The steric bulk of the CF₃ group can act as a conformational lock, restricting the rotation of bonds and favoring a specific bioactive conformation. |

Asymmetric Synthesis of Chiral Trifluoromethylated Building Blocks

The enantioselective synthesis of molecules containing a trifluoromethylated stereocenter is a significant area of research.[8][9] Various catalytic asymmetric methods have been developed to introduce the CF₃ group with high levels of stereocontrol. Key strategies include nucleophilic, electrophilic, and radical trifluoromethylation reactions targeting a range of substrates such as aldehydes, ketones, and imines.

Asymmetric Trifluoromethylation of Carbonyl Compounds

The addition of a trifluoromethyl group to aldehydes and ketones is a direct method for creating chiral trifluoromethylated alcohols, which are valuable synthetic intermediates.

Table 3.1.1: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis

This method combines an iridium-based photocatalyst with a chiral imidazolidinone organocatalyst to achieve high yields and enantioselectivities for a variety of aldehyde substrates.[4][10]

| Entry | Aldehyde Substrate | Yield (%) | ee (%) |

| 1 | Octanal | 79 | 99 |

| 2 | Hydrocinnamaldehyde | 86 | 97 |

| 3 | (S)-3-Phenylbutyraldehyde | 61 | 93 (syn) |

| 4 | Cyclohexanecarboxaldehyde | 85 | 98 |

| 5 | Boc-L-prolinal | 75 | 96 |

Data sourced from Nagib, D. A., et al., J. Am. Chem. Soc. 2009, 131 (31), 10875–10877.[10]

Table 3.1.2: Asymmetric Trifluoromethylation of Ketones with TMSCF₃

Cinchonidine-derived quaternary ammonium phenoxides can catalyze the asymmetric addition of trifluoromethyltrimethylsilane (TMSCF₃) to various ketones.

| Entry | Ketone Substrate | Yield (%) | ee (%) |

| 1 | Acetophenone | 95 | 81 |

| 2 | 2-Acetylnaphthalene | 98 | 92 |

| 3 | 1-Indanone | 99 | 91 |

| 4 | Propiophenone | 92 | 75 |

Representative data based on methodologies described in the literature.[11]

Asymmetric Trifluoromethylation of Imines

Chiral α-trifluoromethylated amines are crucial building blocks for many pharmaceuticals. The catalytic asymmetric trifluoromethylation of imines provides a direct route to these valuable compounds.[12][13]

Table 3.2.1: Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines

An efficient Palladium/Zinc co-catalyzed method has been developed for the asymmetric transfer hydrogenation of trifluoromethylated imines using methanol as the hydrogen source.[14]

| Entry | Imine Substrate (Ar-C(CF₃)=N-PMP) | Yield (%) | ee (%) |

| 1 | Ar = Phenyl | 98 | 95 |

| 2 | Ar = 4-Methoxyphenyl | 99 | 96 |

| 3 | Ar = 4-Chlorophenyl | 97 | 94 |

| 4 | Ar = 2-Naphthyl | 96 | 92 |

PMP = p-methoxyphenyl. Data representative of the cited methodology.[14]

Experimental Protocols

General Protocol for Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis

This protocol is adapted from the work of MacMillan and co-workers.[4]

Materials:

-

Iridium photocatalyst (e.g., [Ir(ppy)₂(dtb-bpy)]PF₆) (0.005 equiv)

-

Chiral imidazolidinone organocatalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (0.20 equiv)

-

Aldehyde (1.0 equiv)

-

Trifluoromethyl iodide (CF₃I) (1.5 equiv)

-

2,6-Lutidine (1.1 equiv)

-

Anhydrous Dimethylformamide (DMF) (0.3 M)

-

26W fluorescent household lamp

Procedure:

-

To a dry test tube, add the iridium photocatalyst, the chiral organocatalyst, and anhydrous DMF.

-

Add 2,6-lutidine to the solution.

-

Cool the reaction mixture to -20 °C in a cryocool apparatus.

-

Add the aldehyde substrate to the cooled mixture.

-

Add trifluoromethyl iodide and immediately irradiate the reaction with a 26W fluorescent lamp.

-

Stir the reaction at -20 °C for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product is typically reduced in situ with NaBH₄ in methanol at 0 °C to the corresponding alcohol for easier purification and enantiomeric excess determination.

-

Purify the alcohol product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Protocol for Asymmetric aza-Henry Reaction of N-Boc Trifluoromethyl Ketimines

This protocol is based on the work of Du, Zhang, and co-workers.[15]

Materials:

-

N-Boc trifluoromethyl ketimine (1.0 equiv)

-

Nitromethane (2.0 equiv)

-

Amino acid-derived quaternary ammonium salt catalyst (1 mol%)

-

Mesitylene (as solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the quaternary ammonium salt catalyst in mesitylene, add nitromethane under an inert atmosphere.

-

Stir the mixture at the specified temperature (e.g., 30 °C) for 10 minutes.

-

Add the N-Boc trifluoromethyl ketimine to the reaction mixture.

-

Continue stirring at the same temperature for the required duration (typically 24-72 hours), monitoring the reaction progress by TLC.

-

Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to isolate the α-trifluoromethyl β-nitroamine product.

-

Determine the enantiomeric excess of the product using chiral HPLC analysis.

Visualizations: Workflows and Conceptual Diagrams

General Synthetic Workflow for Chiral CF₃-Building Blocks

The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral trifluoromethylated building blocks, starting from common prochiral substrates.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update 1 of: Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing the pharmacological profile of drug candidates. Its unique electronic and steric properties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability, ultimately enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Physicochemical Properties and Their Impact on Drug Action

The trifluoromethyl group's potent influence on molecular properties stems from the high electronegativity of the three fluorine atoms, the strength of the carbon-fluorine bond, and its larger size compared to a methyl group.[1][2][3] These fundamental characteristics translate into significant advantages in drug design.

Metabolic Stability

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl or hydrogen group at a known metabolic hotspot, the CF3 group can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][4]

Table 1: Comparative Metabolic Stability Data

| Compound Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| ZCZ011 Analog | CH₂NO₂ → CH₂CF₃ | Longer | Lower | [6] |

| Celecoxib vs. analog | CH₃ → CF₃ | Significantly Longer | Significantly Lower | [1] |

| Nilotinib vs. Imatinib | Introduction of CF₃ | Longer | Lower | [7] |

Note: This table presents a qualitative summary based on cited literature. Specific numerical values for direct comparisons are often found within proprietary drug development data and are less commonly published in detail.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to permeate biological membranes.[2][3] The Hansch lipophilicity parameter (π) for a CF3 group is approximately +0.88, indicating its contribution to increasing the overall lipophilicity of a molecule.[1] This enhanced lipophilicity can improve absorption and distribution, including penetration of the blood-brain barrier.[1] However, the impact of trifluorination on lipophilicity can be context-dependent, with the position of the CF3 group influencing its effect.[8]

Table 2: Comparative Lipophilicity Data

| Compound Pair | Modification | logP / logD | Reference |

| Trifluoromethylphenol Isomers | Positional Isomerism | Varies with position | [9] |

| Fluorinated Alkanols | CH₃ → CF₃ (α-position) | Increased Lipophilicity | [8] |

| Fluorinated Alkanols | CH₃ → CF₃ (δ, ε-positions) | Decreased Lipophilicity | [8] |

Binding Affinity and Biological Activity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets.[1][2] This can lead to enhanced binding affinity through several mechanisms:

-

Modulation of pKa: The inductive effect of the CF3 group can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and potentially leading to stronger interactions with the target protein.[8]

-

Favorable Electrostatic Interactions: The electron-poor nature of the carbon in the CF3 group and the electron-rich fluorine atoms can participate in favorable multipolar interactions with the protein backbone.[10]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl, chloro, or even a nitro group.[1][6][11] This substitution can maintain or improve biological activity while favorably modifying other properties like metabolic stability. For instance, replacing a nitro group with a CF3 group in CB1 receptor positive allosteric modulators resulted in more potent and metabolically stable compounds.[6]

Table 3: Comparative Binding Affinity and Activity Data

| Compound Pair / Series | Modification | IC₅₀ / EC₅₀ / Kᵢ | Reference |

| DENV NS2B/NS3 Inhibitors | Introduction of meta-CF₃ | IC₅₀ = 5.0 µM | [12] |

| Glucocorticoid Receptor Ligands | CF₃ → Benzyl | Maintained binding potency, altered function from agonist to antagonist | [13][14] |

| p97 Inhibitors | CF₃ → SF₅ | ~5-fold reduction in inhibition | [15] |

| Nilotinib vs. Imatinib | Introduction of CF₃ | 30-fold increase in potency | [7] |

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a cornerstone for evaluating the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Stopping Solution: Ice-cold acetonitrile containing an internal standard.

-

-

Incubation:

-

Pre-warm the microsomal suspension and test compound working solution (e.g., 1 µM final concentration) at 37°C for 5-10 minutes in a 96-well plate.[2]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the stopping solution.[4][16] The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[4]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

-

Caption: Workflow for an in vitro microsomal stability assay.

LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[5][17]

Methodology:

-

Preparation:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.

-

Saturate n-octanol with the phosphate buffer.

-

Prepare a stock solution of the test compound in the aqueous phase.

-

-

Partitioning:

-

Add a known volume of the compound's aqueous solution to a flask containing a known volume of the saturated n-octanol.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate the partition coefficient (P) = [Concentration in octanol] / [Concentration in aqueous phase].

-

LogP = log₁₀(P).

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[18][19][20]

Methodology:

-

Sample Preparation:

-

Prepare the target protein and the ligand (test compound) in the same buffer to minimize heats of dilution. Degas the solutions.

-

Accurately determine the concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform a series of injections of the ligand into the protein solution.

-

-

Data Acquisition and Analysis:

-

The instrument measures the heat change after each injection.

-

A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

-

ΔG and ΔS are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Synthetic Strategies

The introduction of a trifluoromethyl group into a molecule is a key step in the synthesis of many modern pharmaceuticals. Several methods have been developed for this purpose.

Nucleophilic Trifluoromethylation

This approach involves the use of a nucleophilic "CF3⁻" equivalent, such as the Ruppert-Prakash reagent (TMSCF3), which can react with various electrophiles like aldehydes, ketones, and imines.[21]

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, deliver a "CF3⁺" equivalent to nucleophilic substrates like enolates, enamines, and electron-rich aromatic and heteroaromatic compounds.[21]

Radical Trifluoromethylation

This method utilizes a trifluoromethyl radical (•CF3) generated from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent).[21] These radicals can then add to alkenes, alkynes, and arenes. Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions.[21]

Caption: Major strategies for trifluoromethylation in organic synthesis.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that can be strategically employed to overcome many of the challenges encountered in drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs. A thorough understanding of its properties, coupled with robust experimental evaluation and efficient synthetic methodologies, will continue to drive the discovery of novel and improved therapeutics. This guide provides a foundational framework for researchers and drug development professionals to effectively harness the potential of the trifluoromethyl group in their quest for the next generation of medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Enantioselective Synthesis of (2S)-2-(Trifluoromethyl)oxirane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Trifluoromethyl)oxirane is a critical chiral building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, robust and efficient methods for the enantioselective synthesis of this valuable synthon are of paramount importance. This document provides detailed application notes and experimental protocols for key methods in the asymmetric synthesis of this compound and related trifluoromethylated epoxides.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be broadly approached through two main strategies: the asymmetric epoxidation of a trifluoromethyl-containing prochiral alkene or the reaction of a carbonyl compound with a trifluoromethyl-donating reagent using a chiral catalyst. This guide focuses on three prominent and effective methods:

-

Copper(I)-Catalyzed Enantioselective Epoxidation of Aldehydes: A highly efficient method utilizing a copper(I)-Box ligand complex to catalyze the reaction between aldehydes and α-trifluoromethyl diazosilanes.

-

Organocatalytic Asymmetric Epoxidation with Takemoto's Catalyst: This approach employs a chiral thiourea catalyst for the epoxidation of trifluoromethylated tetrasubstituted alkenes.

-

Peptide-Catalyzed Asymmetric Epoxidation: A biomimetic approach using a peptide-embedded trifluoromethyl ketone as the catalyst for the epoxidation of alkenes.

Data Presentation: Comparison of Key Methodologies

The following table summarizes the quantitative data for the three highlighted methods, allowing for a direct comparison of their efficacy across different substrates.

| Method | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Cu(I)-Catalyzed Epoxidation | CuCl / AgSbF₆ / (R,R)-Ph-Box | Benzaldehyde | 91 | 98 | >20:1 | [1][2] |

| 4-Methoxybenzaldehyde | 93 | 98 | >20:1 | [1][2] | ||

| 2-Naphthaldehyde | 85 | 99 | >20:1 | [1][2] | ||

| Cinnamaldehyde | 78 | 97 | >20:1 | [1][2] | ||

| Takemoto's Catalyst Epoxidation | (S,S)-Takemoto Catalyst / t-BuOOH | 2-(4-chlorophenyl)-3,3,3-trifluoro-1-propene | 98 | 89 | - | [3] |

| 2-(4-methoxyphenyl)-3,3,3-trifluoro-1-propene | 95 | 85 | - | [3] | ||

| 2-phenyl-3,3,3-trifluoro-1-propene | 92 | 82 | - | [3] | ||

| Peptide-Catalyzed Epoxidation | Peptide-Embedded Trifluoromethyl Ketone | trans-Stilbene | 89 | 87 (er 93.5:6.5) | - | [4] |

| 1,2-Dihydronaphthalene | 75 | 91 (er 95.5:4.5) | - | [4] |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Enantioselective Epoxidation of Aldehydes

This protocol describes the highly enantioselective and diastereoselective synthesis of trifluoromethyl epoxides from aldehydes and α-trifluoromethyl diazosilanes.[1][2]

Materials:

-

Copper(I) Chloride (CuCl)

-

Silver Hexafluoroantimonate (AgSbF₆)

-

(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-Box)

-

Aldehyde substrate

-

α-Trifluoromethyl diazosilane

-

Diglyme (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add CuCl (5.0 mol%) and AgSbF₆ (6.0 mol%).

-

Add anhydrous diglyme and stir the mixture at room temperature for 30 minutes.

-

Add the (R,R)-Ph-Box ligand (6.0 mol%) and stir for another 30 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the aldehyde substrate (1.0 equiv) to the catalyst mixture.

-

Slowly add a solution of the α-trifluoromethyl diazosilane (1.2 equiv) in anhydrous diglyme via a syringe pump over 4 hours.

-

Stir the reaction mixture at 0 °C for an additional 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Protocol 2: Organocatalytic Asymmetric Epoxidation with Takemoto's Catalyst

This protocol details the enantioselective epoxidation of a trifluoromethylated tetrasubstituted alkene using a chiral thiourea catalyst.[3]

Materials:

-

(S,S)-Takemoto's Catalyst (N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea)

-

Trifluoromethylated alkene substrate

-

tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane)

-

Toluene (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a vial, add the trifluoromethylated alkene substrate (1.0 equiv) and (S,S)-Takemoto's catalyst (10 mol%).

-

Add anhydrous toluene to dissolve the solids.

-

Cool the reaction mixture to 0 °C.

-

Add tert-butyl hydroperoxide (2.0 equiv) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched epoxide.

Protocol 3: Peptide-Catalyzed Asymmetric Epoxidation

This protocol outlines the use of a custom-synthesized peptide-embedded trifluoromethyl ketone for the asymmetric epoxidation of an alkene.[4]

Materials:

-

Peptide-embedded trifluoromethyl ketone catalyst

-

Alkene substrate

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Synthesize the peptide-embedded trifluoromethyl ketone catalyst using standard solid-phase peptide synthesis techniques.

-

In a round-bottom flask, dissolve the alkene substrate (1.0 equiv) and the peptide catalyst (10 mol%) in a mixture of acetonitrile and water.

-

Add sodium bicarbonate (5.0 equiv).

-

Cool the mixture to 0 °C and add Oxone® (3.0 equiv) portion-wise over 1 hour.

-

Stir the reaction vigorously at 0 °C for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway for Copper(I)-Catalyzed Epoxidation

Caption: Copper(I)-Catalyzed Enantioselective Epoxidation Workflow.

Experimental Workflow for Organocatalytic Epoxidation

Caption: General workflow for Takemoto's catalyst-mediated epoxidation.

Logical Relationship in Peptide-Catalyzed Epoxidation

Caption: Key steps in peptide-catalyzed asymmetric epoxidation.

References

- 1. Cu(I)-Catalyzed Enantioselective Epoxidation of Aldehydes with α-Trifluoromethyl Diazosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of Trifluoromethylated Epoxides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction